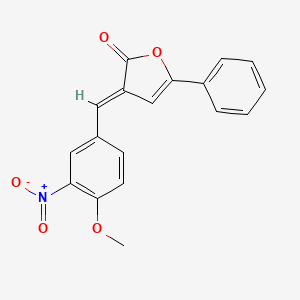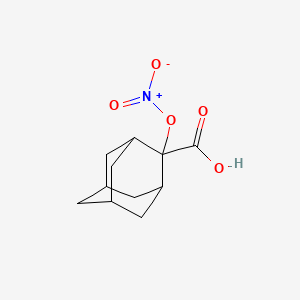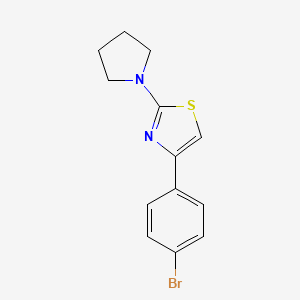
N,N'-di-3-pyridinyl-2,6-pyridinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-di-3-pyridinyl-2,6-pyridinedicarboxamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a bidentate ligand that forms stable complexes with a variety of metal ions, making it useful in analytical chemistry, biochemistry, and materials science. In
作用機序
DPA acts as a bidentate ligand, forming stable complexes with metal ions through the nitrogen atoms of the pyridine rings. The resulting metal-DPA complex can then interact with other molecules or ions, leading to a variety of biological and chemical effects.
Biochemical and Physiological Effects
DPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DPA can inhibit the growth of cancer cells and induce apoptosis. DPA has also been shown to modulate the activity of enzymes involved in metal ion transport and metabolism. In vivo studies have demonstrated that DPA can reduce oxidative stress and inflammation in animal models of disease.
実験室実験の利点と制限
DPA has several advantages for lab experiments, including its high stability, solubility, and selectivity for metal ions. However, DPA also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
将来の方向性
There are several future directions for research on DPA. One area of interest is the development of new synthesis methods for DPA and its derivatives. Another area of interest is the use of DPA in the synthesis of new MOFs and coordination polymers with potential applications in catalysis, gas storage, and drug delivery. Finally, further research is needed to explore the potential therapeutic applications of DPA in the treatment of cancer, inflammation, and other diseases.
Conclusion
In conclusion, DPA is a versatile chemical compound with potential applications in various fields. Its ability to form stable complexes with metal ions has made it useful in analytical chemistry, biochemistry, and materials science. DPA has several advantages for lab experiments, including its high stability and selectivity for metal ions. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of DPA involves the reaction of 3-pyridinecarboxylic acid with 2,6-pyridinedicarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to form DPA. The yield of DPA can be improved by using alternative synthesis methods such as the reaction of 3,6-dihydroxypyridazine with 3-pyridinecarboxylic acid.
科学的研究の応用
DPA has been extensively studied for its potential applications in various fields. In analytical chemistry, DPA is used as a chelating agent for the determination of metal ions in solution. DPA has also been used in biochemistry to study metal ion transport and metabolism in cells. In materials science, DPA is used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
特性
IUPAC Name |
2-N,6-N-dipyridin-3-ylpyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-16(20-12-4-2-8-18-10-12)14-6-1-7-15(22-14)17(24)21-13-5-3-9-19-11-13/h1-11H,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLCOPNXWZMCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NC2=CN=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-benzyl-1-piperazinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5857611.png)
![2-(4-chlorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5857618.png)



![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5857643.png)







